molecular formula C15H20N2O3S B2747185 N-(4-isopropyl-3-methylphenyl)-3,5-dimethyl-4-isoxazolesulfonamide CAS No. 866154-82-7

N-(4-isopropyl-3-methylphenyl)-3,5-dimethyl-4-isoxazolesulfonamide

Cat. No.: B2747185
CAS No.: 866154-82-7
M. Wt: 308.4
InChI Key: NLBNTTRVRQBDKL-UHFFFAOYSA-N
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Description

N-(4-isopropyl-3-methylphenyl)-3,5-dimethyl-4-isoxazolesulfonamide is a synthetic organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes an isoxazole ring and a sulfonamide group, making it a valuable molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-isopropyl-3-methylphenyl)-3,5-dimethyl-4-isoxazolesulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the isopropylation of m-cresol to produce 4-isopropyl-3-methylphenol . This intermediate is then subjected to further reactions to introduce the isoxazole and sulfonamide groups. The reaction conditions often include the use of catalysts such as calcium oxide, metal sulfates, or γ-alumina, and solvents like trichloroethylene .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as distillation, crystallization, and extraction are employed to refine the product .

Chemical Reactions Analysis

Types of Reactions

N-(4-isopropyl-3-methylphenyl)-3,5-dimethyl-4-isoxazolesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

N-(4-isopropyl-3-methylphenyl)-3,5-dimethyl-4-isoxazolesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-isopropyl-3-methylphenyl)-3,5-dimethyl-4-isoxazolesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anti-inflammatory effects. The isoxazole ring and sulfonamide group play crucial roles in its activity by binding to target proteins and interfering with their function .

Comparison with Similar Compounds

Similar Compounds

  • Thymol (2-isopropyl-5-methylphenol)
  • Carvacrol (5-isopropyl-2-methylphenol)
  • 4-isopropyl-3-methylphenol

Uniqueness

N-(4-isopropyl-3-methylphenyl)-3,5-dimethyl-4-isoxazolesulfonamide is unique due to its combination of an isoxazole ring and a sulfonamide group, which imparts distinct chemical and biological properties. Compared to similar compounds like thymol and carvacrol, it exhibits enhanced stability and a broader spectrum of activity .

Properties

IUPAC Name

3,5-dimethyl-N-(3-methyl-4-propan-2-ylphenyl)-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c1-9(2)14-7-6-13(8-10(14)3)17-21(18,19)15-11(4)16-20-12(15)5/h6-9,17H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBNTTRVRQBDKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NS(=O)(=O)C2=C(ON=C2C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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